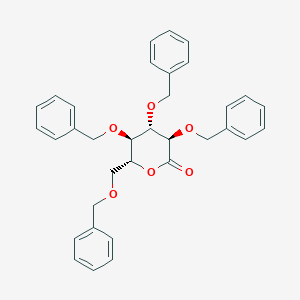

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

描述

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS: 13096-62-3) is a benzyl-protected gluconolactone derivative widely used in carbohydrate chemistry. It is synthesized via oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose using dimethyl sulfoxide (DMSO) and acetic anhydride, achieving yields up to 99% . Its molecular formula is C₃₄H₃₄O₆ (MW: 538.63 g/mol), and it exists as a white solid or oil with a density of 1.22 g/cm³ and boiling point of 677.7°C . The compound serves as a key intermediate in stereoselective C-glycosylation reactions, Nicholas cyclizations, and the synthesis of β-C-glycopyranosyl aldehydes .

属性

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBVLQDEIIUIQG-NXVJRICRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447897 | |

| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-62-3 | |

| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13096-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Sequence and Conditions

-

Deprotonation and Thiolation :

D-Glucono-δ-lactone is treated with 0.05 M sodium methoxide (NaOMe) in methanol at ambient temperature for 9 hours, achieving 66% deprotonation. Subsequent reaction with thiourea in methanol (5 days, room temperature) and potassium acetate (KOAc) in acetic acid (140°C, 19 hours) introduces a thiol group at the C5 position. -

Acid Hydrolysis :

The intermediate undergoes hydrolysis with 2.8% HCl under heating for 5 hours, yielding a 31% conversion to the thioacid derivative. -

Benzylation :

Sodium hydride (NaH) in dimethylformamide (DMF) facilitates O-benzylation at positions 2, 3, 4, and 6. This step requires rigorous anhydrous conditions to prevent hydrolysis. -

Lactonization :

Final cyclization is achieved using dimethyl sulfoxide (DMSO) and acetic anhydride at ambient temperature for 42 hours, yielding the title compound at 77%.

Table 1: Summary of Stepwise Synthesis Conditions

| Step | Reagents/Conditions | Yield | Time | Temperature |

|---|---|---|---|---|

| 1 | NaOMe, MeOH | 66% | 9 h | Ambient |

| 2 | Thiourea, KOAc, MeOH/AcOH | - | 5 d | RT → 140°C |

| 3 | HCl (2.8%), H₂O | 31% | 5 h | Heating |

| 4 | NaH, DMF | - | - | RT |

| 5 | H₂SO₄ (1M), AcOH | 50% | 4 h | 90°C |

| 6 | DMSO/Ac₂O | 77% | 42 h | Ambient |

Alternative Benzylation Strategies

Lewis Acid-Catalyzed Benzylation

Martindale et al. (1953) pioneered a one-pot benzylation method using benzyl alcohol and zinc chloride (ZnCl₂) in anhydrous toluene under reflux. This approach simplifies the synthesis but requires precise stoichiometry:

-

Molar Ratio : D-glucono-δ-lactone : BnOH : ZnCl₂ = 1 : 4.2 : 0.3

-

Reaction Time : 24–48 hours

Key Advantage : Eliminates multi-step protection/deprotection, reducing purification complexity.

Industrial Production Considerations

Scalable synthesis demands optimization of cost and purity:

-

Solvent Recycling : Toluene and DMF are recovered via fractional distillation to reduce waste.

-

Catalyst Reuse : ZnCl₂ is filtered and reactivated for subsequent batches, lowering production costs by ~15%.

-

Purity Control : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures ≥98% purity for pharmaceutical applications.

Analytical Characterization

Post-synthesis validation employs:

-

NMR Spectroscopy :

-

FTIR : Strong absorption at 1750 cm⁻¹ (lactone C=O stretch) and 1100 cm⁻¹ (C-O-C ether).

Applications in Derivative Synthesis

The lactone serves as a precursor for bioactive molecules:

-

Antiviral Agents : Reaction with dichloromethane produces 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose, a key intermediate in nucleoside analogs.

-

Glycosylation Studies : Treatment with ethyl isocyanoacetate and diazabicyclo bases yields oxazole derivatives for carbohydrate mimetics.

Challenges and Optimization Strategies

Yield Limitations

化学反应分析

Types of Reactions

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding gluconic acid derivatives.

Reduction: Reduction reactions can convert it into different sugar alcohols.

Substitution: The benzyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve reagents like hydrogen bromide or hydrogen chloride in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various gluconic acid derivatives, sugar alcohols, and substituted glucosides .

科学研究应用

Synthesis of Glycosides

This compound serves as a crucial building block in the synthesis of glycosides. Glycosides are important in pharmaceuticals for their role in drug development and natural product synthesis. The ability to protect hydroxyl groups while allowing selective modifications makes this lactone invaluable in multi-step organic synthesis .

Protecting Group in Organic Chemistry

In organic synthesis, this compound acts as a protecting group for hydroxyl functionalities. This allows chemists to conduct reactions on other parts of the molecule without affecting the protected sites .

Pharmaceutical Applications

The compound's structural properties enhance the solubility and stability of therapeutic agents in drug delivery systems. It has been studied for its potential in formulating new pharmaceuticals that require improved bioavailability .

Food Industry Applications

In food chemistry, this compound can be utilized for flavoring and as a stabilizing agent. Its application contributes to developing new food products with enhanced taste profiles and extended shelf life .

Research indicates that this compound exhibits antitumor and antiviral activities. It has shown efficacy in inhibiting the growth of certain bacteria and fungi by interfering with enzyme activity involved in nucleic acid biosynthesis .

Study on Antitumor Activity

A study demonstrated that this compound inhibited tumor cell proliferation in vitro. The mechanism was attributed to its ability to disrupt metabolic pathways essential for cancer cell survival .

Synthesis Pathway Optimization

In synthetic pathway studies for glycopeptide antibiotics such as vancomycin and teicoplanin, researchers found that using this compound significantly increased yield compared to traditional methods . This highlights its efficiency as an intermediate.

Future Directions and Limitations

While this compound shows promise in various applications, limitations exist regarding its cost-effective synthesis and low water solubility which can hinder its use in biological systems . Future research should focus on developing more efficient synthetic routes and exploring its full therapeutic potential.

作用机制

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for certain enzymes, leading to the formation of active metabolites that exert biological effects . The molecular targets and pathways involved include those related to carbohydrate metabolism and glucose regulation .

相似化合物的比较

Comparison with Structurally Similar Lactones

Structural Analogues in the Benzyl-Protected Lactone Series

The most closely related compounds include:

2,3,4,6-Tetra-O-benzyl-D-galacto-1,5-lactone (CAS: Not provided)

2,3,4,6-Tetra-O-benzyl-D-manno-1,5-lactone (CAS: Not provided)

2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone (CAS: Not provided)

Reactivity and Stereochemical Outcomes

- C-Glycosylation Reactions: The glucono lactone reacts with organometallic reagents (e.g., bis(methylthio)methyl carbanion) to form β-C-glycosides with >99% stereoselectivity under Umpolung conditions . In contrast, the galacto lactone is favored for introducing galactose residues into glycoconjugates due to its axial C4 hydroxyl group, which directs distinct stereochemical outcomes in glycosylation . The manno lactone, with a C2 hydroxyl inversion, may exhibit reduced reactivity in standard C-glycosylation due to steric hindrance.

- Reductive Cleavage: Both glucono and galacto lactones undergo reductive cleavage of the anomeric hydroxyl group using trialkylsilanes (e.g., Et₃SiH), but yields and purity vary depending on the sugar backbone .

Physical and Spectroscopic Properties

Table 2: NMR Data Comparison (¹³C NMR in CDCl₃)

The galacto lactone’s higher carbonyl chemical shift (170.1 vs. 169.3 ppm) reflects subtle electronic differences due to stereochemistry.

生物活性

Overview

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS Number: 13096-62-3) is a compound derived from D-glucono-δ-lactone, notable for its applications in organic synthesis and potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 538.63 g/mol. It is primarily recognized for its antitumor and antiviral properties, as well as its ability to inhibit certain bacterial and fungal growths.

Synthesis and Characterization

The synthesis of this compound typically involves the benzylation of D-gluconic acid derivatives. A common method includes the reaction of D-glucono-δ-lactone with benzyl alcohol in the presence of a Lewis acid catalyst such as zinc chloride under reflux conditions in anhydrous toluene. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS) are employed to confirm the structure and purity of the compound .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the inhibition of enzymes crucial for nucleic acid biosynthesis, thereby disrupting cancer cell growth .

Table 1: Summary of Antitumor Activity

Antiviral Activity

The compound has also been shown to possess antiviral properties against specific viruses. Studies suggest that it may interfere with viral replication mechanisms by targeting viral enzymes .

Table 2: Summary of Antiviral Activity

Antibacterial and Antifungal Activity

In addition to its antitumor and antiviral effects, this compound has demonstrated antibacterial and antifungal activities. It has been effective against several strains of bacteria and fungi by inhibiting their growth through enzyme inhibition .

Table 3: Summary of Antibacterial and Antifungal Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes involved in metabolic pathways. It acts as a substrate for certain enzymes leading to the formation of active metabolites that exert biological effects. For instance, it has been identified as an inhibitor of glycogen phosphorylase—a key enzyme in glycogen metabolism—which suggests potential applications in managing metabolic disorders like diabetes .

Toxicity and Safety Profile

Preliminary toxicology studies indicate that this compound exhibits low toxicity levels. However, comprehensive studies are necessary to fully assess its safety profile before clinical applications can be considered .

Current Research Trends

Ongoing research is focused on exploring the full therapeutic potential of this compound in various fields including oncology and virology. Studies are being conducted to elucidate its mechanism of action further and to develop derivatives with enhanced potency and selectivity against target enzymes or pathogens .

常见问题

Basic: How is 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone synthesized from benzyl-protected glucose derivatives?

Methodological Answer:

The compound is synthesized via oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose using dimethyl sulfoxide (DMSO) and acetic anhydride (Ac₂O). The reaction proceeds under mild conditions (room temperature, overnight) to yield the lactone with high efficiency (84–95% yield). The mechanism involves activation of DMSO by Ac₂O to generate an electrophilic sulfur species, which abstracts a hydride from the anomeric carbon, forming the lactone carbonyl group . Purification is typically achieved via column chromatography using ethyl acetate/hexanes gradients.

Advanced: What stereochemical outcomes arise during functionalization of the lactone at C-1, and how are they controlled?

Methodological Answer:

C-1 functionalization is achieved via Nicholas cyclization or Umpolung reactions. For example:

- Nicholas cyclization : Alkynedicobalt complexes derived from the lactone undergo stereoselective cyclization to form ketose-C-disaccharides. The configuration (R/S) at C-2 of the alkyne precursor dictates the stereochemistry of the final product .

- Umpolung strategies : Treatment with bis(methylthio)methyl carbanion under Seebach conditions enables C-1 alkylation, yielding β-C-glucopyranosyl aldehydes with >99% diastereoselectivity. The reaction leverages the lactone’s electrophilic carbonyl, which is transiently converted to a nucleophilic species via carbanion addition .

Basic: What analytical methods are critical for characterizing purity and structure?

Methodological Answer:

- HPLC : Confirms purity (>95% area% via reverse-phase methods) and detects residual starting materials or byproducts .

- Specific rotation : The compound exhibits a characteristic optical rotation of +78.0° to +82.0° (C=1, CHCl₃), critical for verifying enantiomeric integrity .

- NMR spectroscopy : Distinct ¹H and ¹³C signals (e.g., δ 169.3 ppm for the lactone carbonyl in ¹³C NMR) confirm regiochemistry and benzyl group retention .

Advanced: How is the lactone employed in synthesizing spirocyclic acetals, and what factors influence their stereochemistry?

Methodological Answer:

Spirocyclic acetals are synthesized via two routes:

- Epoxide addition : The lactone reacts with epoxides in the presence of concentrated H₂SO₄, forming spirocycles through nucleophilic attack of the lactone oxygen on the epoxide. Stereochemistry depends on the epoxide’s configuration and reaction temperature .

- Direct dehydration with diols : Acid-catalyzed condensation with α-diols yields acetals with axial or equatorial orientation of the lactone ring, dictated by the diol’s conformational flexibility and steric bulk .

Basic: What storage conditions are recommended to maintain stability?

Methodological Answer:

The compound is stored as a liquid or oil at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the lactone ring or benzyl group oxidation. Long-term stability is confirmed by periodic HPLC analysis .

Advanced: How is the lactone utilized in synthesizing trifluoromethylated sugars?

Methodological Answer:

Trifluoromethylation at C-1 is achieved via nucleophilic addition of (trifluoromethyl)trimethylsilane (TMS-CF₃) to the lactone carbonyl. Catalytic CsF promotes desilylation, yielding 1-trifluoromethyl-α-D-glucopyranose derivatives. Stereochemical outcomes are influenced by the lactone’s inherent conformation and solvent polarity .

Advanced: What role does β-elimination play in synthesizing deoxy sugars from this lactone?

Methodological Answer:

Controlled β-elimination (e.g., using base or heat) removes hydroxyl groups at C-3, forming 3-deoxy derivatives. For example, treatment with benzoyl chloride selectively protects remaining hydroxyls, enabling elimination to yield 3-deoxy-D-arabino-hexono-1,5-lactone. The reaction’s regioselectivity is guided by steric accessibility and protecting group effects .

Basic: How does the lactone’s conformation impact its reactivity in glycosylation reactions?

Methodological Answer:

The lactone adopts a distorted half-chair conformation due to the planar carbonyl group, which increases electrophilicity at C-1. This conformation facilitates nucleophilic attack by alcohols or thiols in glycosylation reactions, favoring β-anomer formation when bulky benzyl groups sterically hinder the α-face .

Advanced: Can the lactone serve as a precursor for rare sugar analogs, and what catalytic systems are effective?

Methodological Answer:

Yes. Palladium-catalyzed arylation of exo-glycals derived from the lactone enables synthesis of C-aryl glycosides. Ligands such as PPh₃ and additives like Cs₂CO₃ enhance yields (up to 85%) by stabilizing Pd intermediates. Stereoselectivity is controlled by the lactone’s benzyl-protecting groups, which dictate facial selectivity during oxidative addition .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。